8-O-Cinnamoylmussaenosidic Acid
Description
Contextualization within Iridoid Glucosides
Iridoid glucosides are a significant class of secondary metabolites found in a wide variety of plants. They are known for their diverse biological activities and are often used as chemotaxonomic markers to classify plant species. The basic iridoid skeleton can be modified in numerous ways, such as through the addition of various acyl groups. In the case of 8-O-Cinnamoylmussaenosidic Acid, a cinnamoyl group is attached at the 8-position of the mussaenosidic acid core. This specific acylation is a key feature that distinguishes it from other iridoid glucosides.
Historical Perspective on Discovery and Initial Characterization
The initial isolation and characterization of this compound as a known compound from a new natural source was reported in a 2011 study on the chemical constituents of Anarrhinum orientale. ebi.ac.uk In this research, the compound was identified alongside several new iridoid glucosides. ebi.ac.uk Its structure was elucidated using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, which are standard methods for determining the complex structures of natural products.
Natural Occurrence and Distribution in Botanical Sources
This compound has been identified in specific plant species, highlighting its limited but noteworthy distribution in the botanical world.
The primary plant families and genera known to produce this compound and its close chemical relatives are:
Acanthaceae: This family, particularly the genus Avicennia, is known for producing a variety of iridoid glucosides. While the specific presence of this compound in Avicennia officinalis is not definitively documented in readily available literature, related compounds have been isolated from other species within this genus.
Plantaginaceae: The genus Anarrhinum within this family is a confirmed source of this compound.
Anarrhinum orientale : This species is a confirmed natural source of this compound. ebi.ac.uk Studies on the aerial parts of this plant have led to the isolation and identification of this compound. ebi.ac.uk
Avicennia officinalis : While phytochemical investigations of Avicennia officinalis have revealed the presence of various classes of compounds, including flavonoids and tannins, the specific isolation of this compound has not been explicitly reported. However, the closely related species Avicennia marina is known to produce other cinnamoyl-bearing iridoid glucosides, suggesting a potential for similar compounds to be present in Avicennia officinalis.
Anarrhinum pedatum : There is currently no direct scientific literature confirming the isolation of this compound from Anarrhinum pedatum. However, given its presence in the closely related Anarrhinum orientale, its occurrence in other species of the same genus is plausible and warrants further investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30O11 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-7-methyl-7-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C25H30O11/c1-25(36-17(27)8-7-13-5-3-2-4-6-13)10-9-14-15(22(31)32)12-33-23(18(14)25)35-24-21(30)20(29)19(28)16(11-26)34-24/h2-8,12,14,16,18-21,23-24,26,28-30H,9-11H2,1H3,(H,31,32)/b8-7+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 |
InChI Key |
SKMCYGKNAPIRGG-GKBUEBNRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation of 8 O Cinnamoylmussaenosidic Acid
Methodologies for Structure Determination
Mass Spectrometry (MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of 8-O-Cinnamoylmussaenosidic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high molecular weight and low volatility. As a glycoside, it requires a derivatization step to convert it into a more volatile form suitable for GC analysis. This typically involves methylation or silylation of the hydroxyl and carboxylic acid groups.
Once derivatized, the compound can be subjected to GC-MS analysis. The gas chromatogram would provide the retention time of the derivatized compound, which is a characteristic property under specific analytical conditions. The subsequent mass spectrum would reveal the molecular weight of the derivative and, more importantly, its fragmentation pattern. The fragmentation of the molecular ion provides crucial clues about the different components of the molecule. For instance, the loss of the derivatized glucose moiety and the cinnamoyl group would result in characteristic fragment ions, helping to confirm the presence of these structural units within the parent molecule. While specific GC-MS data for this compound is not extensively reported in the literature, analysis of related compounds suggests that this technique is a valuable tool for confirming the presence of the core iridoid and the acyl side chain.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for identifying the key chromophores and functional groups within this compound.
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the cinnamoyl group. The conjugated system of the benzene (B151609) ring and the adjacent carbon-carbon double bond in the cinnamoyl moiety typically results in strong absorption in the UV region, usually around 280 nm. This absorption is a key indicator of the presence of this specific acyl group.
The Infrared (IR) spectrum provides a detailed fingerprint of the various functional groups present in the molecule. Key absorption bands would be expected for the hydroxyl (-OH) groups of the glucose unit and the iridoid core, the carbonyl (C=O) stretching of the ester linkage and the carboxylic acid, the carbon-carbon double bond (C=C) of the cinnamoyl group and the iridoid ring, and the characteristic absorptions of the aromatic ring. For comparison, the IR spectrum of a closely related compound, 8-O-(E)-caffeoylmussaenosidic acid, shows characteristic absorptions that would be similar for the cinnamoyl derivative. researchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3400-3200 (broad) |
| C-H (aromatic & vinyl) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester & carboxylic acid) | 1750-1680 |
| C=C (alkene & aromatic) | 1650-1450 |
| C-O (ester & ether) | 1300-1000 |
Stereochemical Assignment Techniques
Determining the absolute stereochemistry of the multiple chiral centers in this compound is a critical aspect of its structural elucidation. This is often achieved through a combination of techniques. One common method is the application of the Mosher ester method, where the compound is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.net The resulting diastereomeric esters exhibit distinct signals in their ¹H and ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration of the chiral center to which the MTPA is attached. researchgate.net
Another powerful technique is Electronic Circular Dichroism (ECD) spectroscopy. The experimental ECD spectrum of the compound is compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. This method is particularly useful for complex molecules with multiple stereocenters.
Furthermore, the stereochemistry can often be inferred by comparing the NMR data and optical rotation values with those of known, structurally related iridoid glucosides whose stereochemistry has been unequivocally established, often through X-ray crystallography.
Computational Chemistry Approaches in Structure Elucidation
In modern natural product chemistry, computational methods play an increasingly vital role in structure elucidation. nih.gov For a molecule like this compound, computational chemistry can be employed in several ways.
Density Functional Theory (DFT) calculations can be used to predict the ¹³C and ¹H NMR chemical shifts for a proposed structure. These calculated values are then compared with the experimental NMR data. A low mean absolute error between the calculated and experimental data provides strong support for the proposed structure. This is particularly useful for distinguishing between possible isomers.
As mentioned in the previous section, computational methods are also central to the interpretation of ECD spectra for stereochemical assignment. By calculating the theoretical ECD spectra of different stereoisomers, a direct comparison with the experimental spectrum can lead to the determination of the absolute configuration of the molecule. These computational approaches, when combined with experimental data, provide a high level of confidence in the final structural assignment.
Confirmation of Iridoid Glucoside Scaffold and Cinnamoyl Acylation
The confirmation of the core iridoid glucoside structure and the precise location of the cinnamoyl group is primarily achieved through detailed analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data.
¹H and ¹³C NMR spectra provide the fundamental carbon-hydrogen framework of the molecule. The chemical shifts of the anomeric proton and carbon of the glucose unit are characteristic and confirm its presence. For instance, in the related 8-O-(E)-caffeoylmussaenosidic acid, the anomeric proton (H-1') appears at δ 4.68 and the anomeric carbon (C-1') at δ 100.2, which are typical values for a β-glucopyranosyl unit. researchgate.net
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity within the molecule.
COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the iridoid and glucose moieties.
HSQC spectra correlate each proton to its directly attached carbon, providing unambiguous assignment of the carbon signals.
The detailed analysis of these NMR data, often in comparison with data from known related compounds, allows for the unequivocal confirmation of the iridoid glucoside scaffold and the specific acylation at the C-8 position. researchgate.netnih.govrsc.org
Biosynthetic Pathways and Precursor Relationships
Proposed Biogenetic Route to Mussaenosidic Acid Core
The foundation of 8-O-Cinnamoylmussaenosidic Acid is the Mussaenosidic Acid core, which belongs to the iridoid class of monoterpenoids. The biosynthesis of iridoids is a complex process that begins with the universal precursor of all terpenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP), the ten-carbon precursor to all monoterpenoids. researchgate.net The initial committed step in the iridoid pathway is the conversion of GPP to the monoterpene geraniol (B1671447) by the enzyme geraniol synthase (GES). mdpi.comnih.gov
Following the formation of geraniol, a series of oxidative steps are catalyzed by cytochrome P450 monooxygenases. Geraniol is hydroxylated at the C10 position by geraniol-10-hydroxylase (G10H) to produce 10-hydroxygeraniol. mdpi.com This is subsequently oxidized to a dialdehyde, which then undergoes a crucial cyclization step. This cyclization, which forms the characteristic cyclopentanopyran ring system of the iridoid skeleton, is a key branching point in the biosynthesis of various iridoids.
The formation of the iridoid scaffold is catalyzed by the enzyme iridoid synthase (ISY). nih.govnih.gov This enzyme reductively cyclizes 8-oxogeranial to form nepetalactol, a common precursor for many iridoids. researchgate.netnih.gov Subsequent enzymatic modifications, including hydroxylations, oxidations, and glycosylations, lead to the diverse array of iridoid glycosides found in nature, including the Mussaenosidic Acid core.
Enzymatic Cinnamoyl Acylation Mechanisms
The attachment of a cinnamoyl group to the 8-hydroxyl position of the Mussaenosidic Acid core is a critical step in the biosynthesis of this compound. This acylation is an enzymatic process that enhances the chemical diversity and biological activity of the parent iridoid glycoside. nih.govnih.gov
The cinnamoyl moiety is derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then activated to its CoA-thioester, cinnamoyl-CoA, by a 4-coumarate-CoA ligase (4CL) or a similar ligase. nih.gov
The transfer of the cinnamoyl group from cinnamoyl-CoA to the Mussaenosidic Acid core is catalyzed by a specific acyltransferase. These enzymes, often belonging to the BAHD family of acyltransferases, exhibit regioselectivity, ensuring the cinnamoyl group is attached to the correct hydroxyl group on the iridoid skeleton. While the specific enzyme responsible for the cinnamoylation of Mussaenosidic Acid has not been definitively characterized, the mechanism is expected to follow this general pattern of CoA-dependent acylation. mdpi.com
Intermediates and Related Iridoid Biosynthesis
The biosynthetic pathway leading to this compound involves a series of key intermediates, many of which are shared with other iridoid biosynthetic pathways. nih.govrsc.org The early stages of the pathway, from IPP and DMAPP to geranyl pyrophosphate, are fundamental to all terpenoid biosynthesis.
Key Biosynthetic Intermediates:
| Intermediate | Precursor(s) | Key Enzyme(s) |
| Geranyl Pyrophosphate (GPP) | IPP, DMAPP | Geranyl Pyrophosphate Synthase (GPPS) |
| Geraniol | Geranyl Pyrophosphate | Geraniol Synthase (GES) |
| 10-hydroxygeraniol | Geraniol | Geraniol-10-hydroxylase (G10H) |
| 8-oxogeranial | 10-hydroxygeraniol | Oxidoreductases |
| Nepetalactol | 8-oxogeranial | Iridoid Synthase (ISY) |
| Mussaenosidic Acid | Nepetalactol derivatives | Various tailoring enzymes |
| Cinnamoyl-CoA | Cinnamic Acid | 4-Coumarate-CoA Ligase (4CL) |
The iridoid pathway is a branching network, and intermediates can be shunted into various sub-pathways leading to different classes of iridoids. For instance, nepetalactol is a precursor to the nepetalactones found in catnip (Nepeta cataria), highlighting the metabolic divergence from a common intermediate. nih.gov The specific "tailoring" enzymes present in a particular plant species, such as hydroxylases, reductases, and glycosyltransferases, determine the final iridoid structures produced.
Genetic and Enzymatic Regulation of Biosynthesis (Hypothetical Frameworks)
The biosynthesis of specialized metabolites like this compound is tightly regulated at both the genetic and enzymatic levels. While the specific regulatory mechanisms for this compound are not fully elucidated, hypothetical frameworks can be proposed based on studies of other terpenoid and iridoid biosynthetic pathways. mdpi.comuea.ac.uk
Transcriptional Regulation: The expression of biosynthetic genes is often controlled by transcription factors (TFs). mdpi.com These TFs can be from various families, such as AP2/ERF, bHLH, and WRKY, and they can respond to developmental cues and environmental stimuli. For example, the overexpression of the jasmonate-responsive transcription factor ORCA3 in Catharanthus roseus has been shown to enhance the production of terpenoid indole (B1671886) alkaloids by activating the expression of iridoid biosynthesis genes. mdpi.com A similar regulatory cascade likely governs the production of this compound.
Enzymatic Regulation: The activity of biosynthetic enzymes can be regulated through various mechanisms, including feedback inhibition and post-translational modifications. Key enzymes at branch points in the pathway, such as GPPS and GES, are often subject to tight regulation to control the flux of precursors into the iridoid pathway. researchgate.netmdpi.com The subcellular localization of enzymes also plays a crucial role in regulating metabolic pathways by compartmentalizing intermediates and preventing metabolic interference.
Isolation and Purification Methodologies for Research Applications
Extraction Protocols from Plant Biomass
The initial step in obtaining 8-O-Cinnamoylmussaenosidic acid involves its extraction from plant material. This process aims to efficiently remove the target compound from the plant cells into a solvent phase. The compound has been successfully isolated from the aerial parts of Anarrhinum orientale and the leaves of Avicennia officinalis. acs.orgresearchgate.netresearchgate.netcu.edu.eg
The choice of solvent is critical for the effective extraction of iridoid glycosides. These compounds are typically polar, making polar solvents the preferred choice for extraction.
Methanol (B129727): Methanol is a frequently used solvent for extracting iridoid glycosides due to its high polarity, which allows for efficient dissolution of these compounds. researchgate.net In the specific case of isolating this compound from the aerial parts of Anarrhinum orientale, a methanol extract was the starting point for fractionation and purification. acs.orgcu.edu.eg
Ethanol (B145695): Ethanol is another common and effective solvent for iridoid extraction. researchgate.net It is often used in varying concentrations with water. For instance, dried and ground aerial parts of Pedicularis flava were extracted with ethanol at elevated temperatures (40°C to 50°C) to isolate related iridoid glucosides. tsijournals.com In some protocols, a 50% ethanol solution (m/m) is used for extraction over 24 hours at room temperature. google.com However, studies comparing solvents have shown that ethanol can be less efficient than hot water or methanol for certain iridoids, extracting only 22% of catalpol (B1668604) and 25% of aucubin (B1666126) relative to hot water extraction in one study. researchgate.netnih.gov
Aqueous Solvents: Hot water extraction has proven to be a highly efficient method for some iridoid glycosides. researchgate.netnih.gov Pressurized hot water extraction is another advanced technique that leverages high temperatures to improve extraction efficiency. researchgate.netnih.gov
The optimization of solvent choice depends on the specific plant matrix and the target iridoid. Often, a series of solvents with increasing polarity is used in a process called fractionation to achieve a preliminary separation of compounds. For example, a water-ethanol solution can be sequentially extracted with hexane, chloroform, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity. tsijournals.com
| Solvent | Typical Use Case | Relative Efficiency (Example) | Source |
|---|---|---|---|
| Methanol | Extraction from Anarrhinum orientale for this compound isolation. General iridoid extraction. | Considered highly efficient for dissolving polar iridoids. | acs.orgcu.edu.egresearchgate.net |
| Ethanol | Extraction from Pedicularis flava to isolate iridoid glucosides. Often used as an aqueous solution. | Can be less efficient than methanol or hot water for some iridoids. | researchgate.nettsijournals.comnih.gov |
| Hot Water | Efficient extraction of iridoids like catalpol and aucubin from Veronica longifolia. | Demonstrated high efficiency and repeatability in studies. | researchgate.netnih.gov |
To maximize the contact between the solvent and the plant's cellular contents, several pre-treatment and cell disruption steps are necessary.
Drying and Grinding: Plant material, such as leaves or aerial parts, is typically air-dried or oven-dried at moderate temperatures (e.g., 40-50°C) and then coarsely powdered or ground using a mechanical grinder. tsijournals.comrdd.edu.iq This increases the surface area available for solvent extraction.
Defatting: For some plant materials, a defatting step is employed to remove nonpolar constituents like lipids and chlorophyll (B73375) that could interfere with subsequent purification. This is commonly done by soaking and stirring the powdered plant material in a nonpolar solvent like hexane, followed by filtration. google.comnih.govgoogle.com
Extraction: The pre-treated biomass is then subjected to extraction with the chosen solvent. This can involve maceration (soaking at room temperature), percolation, or heating to improve efficiency. tsijournals.comgoogle.com
Filtration and Concentration: After extraction, the solid plant debris is removed from the liquid extract by filtration. The resulting crude extract is then concentrated, often using a rotary evaporator under reduced pressure, to remove the solvent and yield a concentrated extract or dry residue. tsijournals.comnih.gov
Centrifugation: Centrifugation can be used to separate finer suspended particles from the liquid extract, particularly after initial extraction or during fractionation steps. google.com
Chromatographic Separation Techniques
Following initial extraction and concentration, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from this mixture. Column chromatography using stationary phases like silica (B1680970) gel or macroporous resin is a common preliminary purification step. researchgate.nettsijournals.com For final purification and isolation of highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov
HPLC is a powerful analytical and preparative technique used to separate, identify, and quantify components in a mixture. It offers high resolution and is widely applied in the purification of natural products like iridoid glycosides. researchgate.netnih.gov Both normal-phase and reversed-phase HPLC are utilized, often in combination, to achieve the desired level of purity. researchgate.net
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for purifying polar compounds like iridoid glycosides. It employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.
In the context of iridoid purification, preparative RP-HPLC is frequently used as a final step. For example, iridoid-containing fractions have been purified using a Symmetry Prep™ C18 column. google.comgoogle.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol (MeOH), which can be run in either an isocratic (constant composition) or gradient (changing composition) mode to elute compounds based on their hydrophobicity. google.comnih.govgoogle.com
| Technique | Stationary Phase | Mobile Phase (Example) | Application | Source |
|---|---|---|---|---|
| Preparative RP-HPLC | Symmetry Prep™ C18 | Isocratic MeCN-H₂O (35:65) | Purification of iridoid fractions. | google.comgoogle.com |
| MPLC | Reversed-Phase C-18 | Gradient of MeOH in H₂O | Separation of iridoid glucosides from a plant extract. | nih.gov |
In Normal-Phase HPLC (NP-HPLC), a polar stationary phase (like silica) is used with a non-polar mobile phase. While less common than RP-HPLC for polar glycosides, it serves as a complementary technique. The separation mechanism is based on the polarity of the analytes, where less polar compounds elute faster. The use of both normal- and reversed-phase chromatography in sequence provides a powerful, multidimensional separation strategy, enhancing the ability to isolate pure compounds from complex natural extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Ion-Exclusion Chromatography for Organic Acids
Ion-Exclusion Chromatography (IEC) is a powerful technique for separating neutral, hydrophilic molecules from ionic species and is particularly well-suited for the analysis of organic acids. researchgate.net The fundamental principle involves a stationary phase, typically a sulfonic acid ion exchange resin, which carries fixed negative charges. researchgate.netnih.gov When an aqueous mobile phase is used, ionic compounds are repelled from the similarly charged stationary phase and elute quickly (Donnan exclusion), while neutral or weakly ionized molecules, such as organic acids in their undissociated form, can penetrate the resin pores and are retained longer. researchgate.net
The determination of aromatic acids using IEC can be challenging due to issues like peak tailing and long retention times for hydrophobic solutes. nih.gov The retention mechanism is influenced by factors such as the pKa of the acid, the pH of the mobile phase, and potential hydrophobic interactions between the solute and the resin matrix. nih.gov To enhance separation efficiency, various strategies have been developed, including the use of dilute mineral acids (e.g., sulfuric acid) or organic acids (e.g., tartaric acid) as the eluent to suppress the ionization of the analyte acids and improve peak shape. researchgate.netnih.gov Adding organic modifiers like methanol or heptanol (B41253) to the mobile phase can also mitigate strong hydrophobic interactions. researchgate.netnih.gov
Detection is commonly achieved using conductivity detection, where the highly conductive eluent background is suppressed, allowing for the sensitive detection of the analyte acids. researchgate.net Spectrophotometric detection is also employed, particularly for aromatic acids that possess a chromophore. nih.gov
Table 1: Summary of Ion-Exclusion Chromatography Conditions for Aromatic Acid Analysis nih.gov
| Stationary Phase | Mobile Phase / Eluent | Detection Method | Target Analytes |
| Hydrophilic cation exchange resin | Dilute sulfuric acid with heptanol modifier | UV/Vis Spectrophotometry | Aromatic carboxylic acids |
| Polyacrylate cation-exchange resin | Tartaric acid with methanol | Conductimetric Detection | Anions and Cations |
| Sulfonic acid ion exchange resin | Water | Automatic Titration | General Acids |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The technology utilizes columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures.
The primary advantage of UHPLC in the analysis of natural product extracts, which often contain complex mixtures of compounds like this compound, is its ability to provide superior separation efficiency. This leads to better-resolved peaks and the ability to detect and quantify trace components that might co-elute in an HPLC system. For instance, a UHPLC-tandem mass spectrometry (MS/MS) method can achieve high-throughput analysis with run times as short as 10 minutes, which is crucial for screening large numbers of samples. researchgate.net This speed does not come at the cost of performance; UHPLC systems can effectively discriminate between closely related compounds, such as regioisomers. researchgate.net The reduced particle size leads to narrower peaks, which in turn increases the peak height and improves the signal-to-noise ratio, thereby enhancing sensitivity. researchgate.net
Table 2: Comparison of Typical UHPLC and HPLC Characteristics
| Parameter | Ultra-High Performance Liquid Chromatography (UHPLC) | Conventional High-Performance Liquid Chromatography (HPLC) |
| Particle Size | < 2 µm | 3 - 5 µm |
| Column Length | 50 - 150 mm | 150 - 250 mm |
| Analysis Time | Shorter (e.g., < 10 min) researchgate.net | Longer |
| Operating Pressure | Higher (up to 1000 bar) | Lower (< 400 bar) |
| Resolution | Higher | Standard |
| Solvent Consumption | Lower | Higher |
Preparative Chromatography for Compound Acquisition
To obtain sufficient quantities of this compound for detailed structural elucidation and biological activity studies, preparative chromatography is indispensable. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle significantly larger sample loads. Both preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Countercurrent Chromatography (HSCCC) are powerful methods for this purpose. nih.govnih.gov
Prep-HPLC is a widely used technique for the final purification step, valued for its high resolution. However, it can suffer from drawbacks such as irreversible adsorption of the sample onto the solid stationary phase, leading to sample loss and column degradation. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) offers a compelling alternative by using a liquid stationary phase, which eliminates the problems associated with solid supports. nih.gov In HSCCC, a two-phase solvent system is employed, and separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. nih.govnih.gov This method is particularly effective for isolating polar compounds like iridoid glycosides from crude plant extracts. nih.gov Researchers have successfully used HSCCC in a single-step operation to isolate multiple iridoid glycosides from Fructus Corni with high purity (92-96%) in under three hours. nih.gov
Table 3: Example of HSCCC for Preparative Separation of Iridoid Glycosides from Fructus Corni nih.gov
| Parameter | Value / Description |
| Apparatus | TBE-300A High-Speed Countercurrent Chromatograph |
| Two-Phase Solvent System | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v) |
| Revolution Speed | 850 rpm |
| Flow Rate | 1.5 mL/min |
| Initial Sample Load | 100 mg of crude extract |
| Yield (Morroniside) | 13.1 mg |
| Purity (Morroniside) | 96.3% |
| Yield (Loganin) | 10.2 mg |
| Purity (Loganin) | 94.2% |
| Yield (Sweroside) | 7.9 mg |
| Purity (Sweroside) | 92.3% |
| Separation Time | < 3 hours |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable planar chromatography techniques for the qualitative and quantitative analysis of chemical constituents in plant extracts. These methods are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples.
HPTLC utilizes plates with a smaller particle size and a thinner layer of stationary phase compared to conventional TLC, resulting in improved resolution and sensitivity. The method is highly useful for developing chromatographic fingerprints of herbal extracts, which can help in species differentiation and quality control. nih.gov For quantitative analysis, HPTLC coupled with a densitometric detector allows for the precise measurement of specific compounds. nih.gov The development of an HPTLC method involves optimizing the mobile phase composition to achieve good separation, and validation is performed according to ICH guidelines to ensure the method is precise, specific, and accurate. nih.govnih.gov For instance, an HPTLC method was developed and validated for the quantification of rosmarinic acid in various species of the Lamiaceae family, demonstrating its utility as a reliable analytical tool. nih.gov
Table 4: HPTLC Method for Quantification of Rosmarinic Acid in Lamiaceae Species nih.gov
| Parameter | Description |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate - formic acid - water (8:1:1, v/v/v) |
| Detection Wavelength | Densitometric detection at λ = 366 nm |
| Reference Standard | Rosmarinic acid |
| Application | Qualitative fingerprinting and quantitative estimation of rosmarinic acid |
| Validation | Method validated for precision, specificity, and accuracy |
Advanced Separation and Purification Strategies
The efficient isolation of a specific natural product like this compound from a complex biological matrix often requires a multi-step approach combining several chromatographic techniques. An advanced strategy typically involves a preliminary fractionation of the crude extract followed by one or more high-resolution purification steps.
A common and effective strategy is the coupling of different chromatographic methods that operate on distinct separation principles. For example, an initial separation can be performed using High-Speed Countercurrent Chromatography (HSCCC). nih.gov HSCCC is ideal for processing crude extracts as it avoids irreversible sample adsorption and can handle larger sample loads, providing well-fractionated samples with good recovery. nih.gov The fractions obtained from HSCCC can then be subjected to a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC). nih.gov This combination is particularly powerful because it leverages the high capacity of HSCCC and the high resolution of prep-HPLC. This integrated approach has been shown to be an efficient strategy for effectively separating and purifying iridoid glycosides from plant sources, yielding compounds with high purity suitable for further research. nih.gov
Analytical Techniques for Detection, Identification, and Quantification in Research
Spectroscopic Quantification Methods
Spectroscopic methods are fundamental in the analysis of 8-O-Cinnamoylmussaenosidic Acid, primarily utilizing its ability to absorb ultraviolet light, a characteristic conferred by the cinnamoyl group.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for detecting and quantifying this compound. The presence of conjugated double bonds and aromatic systems in the cinnamoyl moiety of the molecule allows it to absorb light in the UV region. When coupled with High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide UV spectra for the compound as it elutes from the column. This not only aids in quantification but also in preliminary identification by comparing the obtained spectrum with that of a reference standard.
Research and patent literature indicates that HPLC-DAD is a common method for analyzing extracts containing iridoid glycosides. For instance, in the analysis of related compounds, detection wavelengths are often set around 240 nm and 280 nm. google.com The UV spectrum of the cinnamoyl group typically shows a strong absorption maximum, which is instrumental for its detection. In studies of plant extracts containing various phytochemicals, DAD is used to differentiate compound classes, with hydroxycinnamic acid derivatives showing characteristic UV spectra. researchgate.net While a specific absorption maximum (λmax) for purified this compound is not consistently reported across all literature, the analysis of related compounds in Paederia species utilizes UV detection at 280 nm and 360 nm to identify different classes of phenolic compounds. researchgate.netmdpi.com
| Parameter | Description | Typical Values/Ranges | Reference |
|---|---|---|---|
| Detection Wavelengths | Specific wavelengths monitored for quantification and detection. | 240 nm, 280 nm, 360 nm | google.comresearchgate.netmdpi.com |
| Stationary Phase | The type of HPLC column used for separation. | Reversed-phase C18 | google.commdpi.com |
| Mobile Phase | Solvents used to elute the compound from the column. Typically a gradient of aqueous acid and an organic solvent. | Water with formic acid (A) and acetonitrile (B52724) or methanol (B129727) (B) | google.commdpi.com |
Fluorescence Detection (FLD) is another highly sensitive spectroscopic method that can be coupled with HPLC. A compound is detected by its ability to fluoresce, meaning it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). For a molecule to be fluorescent, it typically requires a rigid structure and specific functional groups.
While the inherent fluorescence of this compound is not well-documented in existing research, FLD has been employed in the analysis of plant extracts containing related compounds. For example, in the analysis of Paederia grandidieri leaf extracts, HPLC-FLD was used to detect certain classes of polyphenols, such as flavan-3-ols and flavanones, using an excitation wavelength of 280 nm and an emission wavelength of 330 nm. mdpi.compreprints.org Although this application was not for this compound itself, it demonstrates the potential utility of FLD for analyzing complex plant extracts where compounds with suitable fluorophores are present. The application of FLD specifically for the direct quantification of this compound would require further investigation to determine its fluorescence quantum yield or the use of a derivatizing agent to introduce a fluorescent tag.
Hyphenated Chromatographic-Spectrometric Techniques
The combination of liquid chromatography for separation with mass spectrometry for detection provides a powerful tool for the definitive identification and precise quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying and characterizing iridoid glycosides from complex natural product extracts. nih.govresearchgate.netnih.gov This technique provides retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, offering high specificity.
High-Resolution Mass Spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-MS, are frequently used. nih.govresearchgate.netrsc.org These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov In studies on Paederia scandens, UPLC-Q-TOF-MS was used to analyze iridoid glycosides and their metabolites. nih.govcjnmcpu.com The analysis is typically performed in both positive and negative electrospray ionization (ESI) modes to gather comprehensive structural information. In negative mode, iridoid glycosides often show a deprotonated molecule [M-H]⁻, while in positive mode, adducts such as [M+NH₄]⁺ or [M+Na]⁺ are common. nih.govmdpi.com
For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the preferred method. mdpi.com This technique is typically performed on a triple quadrupole (QqQ) mass spectrometer. In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M-H]⁻ ion of this compound). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for one or more specific product ions that are characteristic of the parent compound.
This process of monitoring specific precursor-to-product ion transitions provides exceptional specificity, minimizing interference from other compounds in the matrix. A UPLC-QqQ-MS/MS method was developed for the quantification of other iridoid glycosides and anthraquinones in Morinda officinalis, demonstrating the suitability of this approach for the compound class. mdpi.com The selection of optimal MRM transitions and collision energies is a critical step in method development to achieve the highest sensitivity and accuracy for quantification.
| Step | Description | Example Application | Reference |
|---|---|---|---|
| Precursor Ion Selection (Q1) | Isolation of the molecular ion (or an adduct) of the target analyte. | Isolating the [M-H]⁻ or [M+NH₄]⁺ ion of this compound. | mdpi.com |
| Fragmentation (q2) | The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon). | Fragmentation yields characteristic product ions, such as the loss of the cinnamoyl group or the glucose moiety. | nih.gov |
| Product Ion Selection (Q3) | Specific fragment ions are monitored by the detector. | Monitoring for the m/z of the iridoid core or other stable fragments. | mdpi.com |
Data-Dependent Acquisition (DDA) is an intelligent MS scanning strategy used for the structural elucidation and identification of unknown compounds in a sample. nih.gov In a DDA workflow, the mass spectrometer performs a continuous cycle of scans. First, a full scan MS1 survey is performed to detect all ions within a specified mass range. The instrument's software then identifies the most intense ions from the MS1 scan and automatically triggers subsequent MS/MS scans to fragment these selected precursor ions.
This approach is invaluable in the phytochemical analysis of plant extracts, where numerous compounds are present. UPLC-Q-TOF-MS analyses of iridoid glycosides in plants like Paederia scandens have utilized DDA to identify known and new compounds by comparing the acquired fragmentation patterns with spectral libraries and literature data. nih.govcjnmcpu.com This method allows for the untargeted screening of an extract, providing rich structural information that is crucial for the unambiguous identification of compounds like this compound.
Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)
Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) stands as a powerful tool for the analysis of iridoid glycosides like this compound. benthamdirect.com This technique offers high separation efficiency, speed, and sensitivity. benthamdirect.com The UHPLC system effectively separates the compound from complex matrices, such as plant extracts, while the Q-TOF-MS provides accurate mass measurements for both the parent ion and its fragments, enabling confident identification and structural elucidation. benthamdirect.comnih.gov
In typical analyses of iridoid glycosides, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a gradient of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. benthamdirect.comnih.gov The Q-TOF-MS can be operated in both positive and negative ionization modes to obtain comprehensive mass spectral data. For iridoid glycosides, negative ion mode is often found to be more sensitive. nih.gov The high-resolution mass data allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for distinguishing between isomers and identifying unknown compounds. benthamdirect.com
Electrophoretic Methods (e.g., Microchip Capillary Electrophoresis with Laser Induced Fluorescence detection)
Capillary electrophoresis (CE) offers an alternative and complementary approach to liquid chromatography for the analysis of iridoid glycosides. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied to the separation of various iridoid glycosides, including those with cinnamoyl groups. nih.govnih.gov In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of both charged and neutral molecules.
For enhanced sensitivity, especially when dealing with low concentrations of the analyte, CE can be coupled with Laser-Induced Fluorescence (LIF) detection. This requires the analyte to be either naturally fluorescent or derivatized with a fluorescent tag. While there is no specific literature on the analysis of this compound by Microchip Capillary Electrophoresis with LIF, this technique holds potential for rapid and highly sensitive analyses of this and related compounds, provided a suitable derivatization strategy is employed. The use of microchip formats can further reduce analysis time and sample consumption.
Method Validation Parameters for Research Assays
The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. The following parameters are essential in the validation of assays for the quantification of this compound and similar compounds.
Specificity and Selectivity
Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. sigmaaldrich.com In the context of UHPLC-MS, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. The high resolution of both the chromatographic separation and the mass spectrometric detection in UHPLC-Q-TOF-MS provides a high degree of specificity. For electrophoretic methods, specificity is confirmed by the unique migration time of the analyte and the absence of co-eluting interferences.
Linearity of Calibration Curves
Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net A linear relationship is typically evaluated by preparing a series of standard solutions of the analyte at different concentrations and plotting the instrument response against the concentration. The linearity is generally expressed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. researchgate.net For the analysis of iridoid glycosides by UPLC, excellent linearity (r² > 0.999) has been reported over specific concentration ranges. nih.gov
Below is an interactive table showcasing typical linearity data for a range of iridoid glycosides, which can be considered representative for the validation of an analytical method for this compound.
| Compound | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Geniposidic Acid | 0.805 - 80.5 | y = 25019x + 158.31 | > 0.999 |
| Scyphiphin D | 0.512 - 51.2 | y = 18765x + 98.76 | > 0.999 |
| Ulmoidoside A | 0.987 - 98.7 | y = 15432x + 112.45 | > 0.999 |
| Ulmoidoside C | 0.654 - 65.4 | y = 17654x + 101.23 | > 0.999 |
| Ulmoidoside B | 0.432 - 43.2 | y = 19876x + 87.65 | > 0.999 |
| Ulmoidoside D | 0.789 - 78.9 | y = 16543x + 95.43 | > 0.999 |
This data is representative of iridoid glycosides and is based on findings from a study on compounds from Eucommia ulmoides Oliv. nih.gov
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are crucial parameters for determining the sensitivity of an analytical method. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.govsepscience.comund.edu For the analysis of iridoid glycosides by UPLC, LOD values have been reported in the range of 0.015 to 0.102 µg/mL, and LOQ values from 0.048 to 0.322 µg/mL. nih.gov In MEKC-MS methods for iridoid glycosides, LOQ values have been reported to be between 10 and 50 mg/L. nih.gov
Here is an interactive table with representative LOD and LOQ values for a selection of iridoid glycosides.
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Geniposidic Acid | 0.102 | 0.322 |
| Scyphiphin D | 0.048 | 0.158 |
| Ulmoidoside A | 0.032 | 0.105 |
| Ulmoidoside C | 0.015 | 0.048 |
| Ulmoidoside B | 0.026 | 0.085 |
| Ulmoidoside D | 0.055 | 0.182 |
This data is representative of iridoid glycosides and is based on findings from a study on compounds from Eucommia ulmoides Oliv. nih.gov
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. For the quantification of iridoid glycosides, intra-day and inter-day precision with RSD values below 2.5% have been achieved. Recovery studies for accuracy assessment have shown results in the range of 95.6% to 101.2%.
An interactive table below provides an example of precision and accuracy data for iridoid glycosides.
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| 8-O-acetylshanzhiside methyl ester | < 2.5 | < 2.5 | 95.6 - 101.2 |
| Loganin | < 2.5 | < 2.5 | 95.6 - 101.2 |
| 8-deoxyshanzhiside | < 2.5 | < 2.5 | 95.6 - 101.2 |
| Phloyoside II | < 2.5 | < 2.5 | 95.6 - 101.2 |
| Shanzhiside methyl ester | < 2.5 | < 2.5 | 95.6 - 101.2 |
This data is representative of iridoid glycosides and is based on findings from a study on compounds from Lamiophlomis rotata.
Mechanistic Studies of Biological Activities in Vitro and Pre Clinical Focus
Antiviral Activity Investigations
Research into the biological activities of 8-O-Cinnamoylmussaenosidic Acid and its analogs has included investigations into their potential as antiviral agents, with a particular focus on the Hepatitis C virus (HCV).
The Hepatitis C virus NS3/4A protease is an enzyme essential for viral replication, making it a key target for antiviral therapies. nih.govnih.gov Studies on iridoid glucosides isolated from the plant Anarrhinum orientale have evaluated their ability to inhibit this critical enzyme. Among the compounds tested, 6′-O-cinnamoylmussaenosidic acid, an analog of this compound, demonstrated moderate inhibitory activity against the HCV protease. research-nexus.net This finding highlights the potential of the cinnamoyl-iridoid scaffold in developing new antiviral agents. research-nexus.net In contrast, other related compounds tested in the same study, such as 6′-O-cinnamoyl-8-O-(6‴-O-cinnamoylglucopyranosyl)mussaenosidic acid, exhibited only weak effects. research-nexus.net
Table 1: Inhibitory Activity of Anarrhinum orientale Compounds against HCV Protease
| Compound | Activity Level |
|---|---|
| 6′-O-cinnamoylmussaenosidic acid | Moderate |
| 6′-O-cinnamoyl-8-O-(6‴-O-cinnamoylglucopyranosyl)mussaenosidic acid | Weak |
| (2E,6E)-8-{[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid | Weak |
Data sourced from research on compounds isolated from Anarrhinum orientale. research-nexus.net
To elucidate the potential mechanism behind the observed enzyme inhibition, computational docking studies have been employed. research-nexus.net These in silico methods model the interaction between the compound and the active site of the target enzyme. researchgate.netnih.gov For the active compounds from Anarrhinum orientale, docking simulations were performed with the HCV NS3/4A protease. research-nexus.netresearchgate.net The results of these studies provide a hypothetical framework for how these molecules bind to the enzyme's active site. researchgate.net Docking analyses of similar compounds have shown that interactions, such as hydrogen bonds with key amino acid residues like His57 and Ser139 of the enzyme's catalytic triad, are fundamental to the inhibition process. researchgate.net This computational approach is crucial for understanding structure-activity relationships and guiding the design of more potent inhibitors. nih.gov
A critical aspect of developing antiviral drugs is ensuring they selectively target the viral enzyme without affecting human enzymes, thereby minimizing potential side effects. nih.gov In the study of compounds from Anarrhinum orientale, the active cinnamoylmussaenosidic acid derivative was also tested against a human serine protease. research-nexus.net The results were significant, as none of the tested compounds showed any inhibitory activity against the human enzyme. research-nexus.net This selectivity for the viral protease over its human counterpart is a highly desirable characteristic in drug development, suggesting a favorable profile for these compounds as potential therapeutic agents. nih.govresearch-nexus.net
Antimicrobial Activity Mechanistic Aspects (General Cinnamoyl Conjugates)
The antimicrobial properties of cinnamoyl conjugates, the broader class of compounds to which this compound belongs, are believed to stem from several mechanisms of action, primarily involving the disruption of microbial cellular structures and functions. nih.gov
A primary mechanism of antimicrobial action for cinnamic acid and its derivatives is the disruption of the bacterial cell membrane. nih.govnih.gov The amphipathic nature of these molecules, possessing both hydrophobic and hydrophilic regions, facilitates their interaction with the lipid-rich cytoplasmic membrane. mdpi.com This interaction leads to a cascade of damaging events:
Membrane Permeabilization: The compounds increase the permeability of the cell membrane, compromising its function as a selective barrier. mdpi.comresearchgate.net
Morphological Changes: Electron microscopy has shown that bacteria treated with cinnamic acid exhibit significant morphological damage, including becoming shriveled, collapsed, and even fragmented. nih.gov
Homeostasis Disruption: The damage to the membrane disrupts cellular homeostasis, leading to depolarization of the membrane potential and a reduction in intracellular pH. nih.gov This disruption interferes with essential cellular processes like energy conversion and material transport. nih.gov
The disruption of the cell membrane by cinnamoyl conjugates leads to further damage to internal cellular components. nih.govmdpi.com
Leakage of Cellular Contents: Increased membrane permeability causes the leakage of vital intracellular molecules, including nucleic acids (DNA, RNA) and proteins, which ultimately contributes to cell death. mdpi.com
Direct DNA Interaction: Beyond leakage, some studies suggest that cinnamic acid derivatives may be capable of interacting directly with DNA, leading to damage. nih.govresearchgate.net This interaction can induce cell death through genotoxic effects. nih.govresearchgate.net
Oxidative Damage: Cinnamoyl compounds can induce the production of intracellular reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause widespread oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, further contributing to the antimicrobial effect. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6′-O-cinnamoylmussaenosidic acid |
| 6′-O-cinnamoyl-8-O-(6‴-O-cinnamoylglucopyranosyl)mussaenosidic acid |
| (2E,6E)-8-{[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxy}-2,6-dimethylocta-2,6-dienoic acid |
| Cinnamic acid |
| His57 |
Induction of Reactive Oxygen Species (ROS)
There is currently no available scientific literature that specifically investigates the induction of reactive oxygen species (ROS) by this compound.
Molecular Targets and Enzyme Interactions (e.g., caHOS2, caRPD3, saFABH)
Specific interactions of this compound with the molecular targets caHOS2, caRPD3, and saFABH have not been reported in the reviewed scientific literature.
Other Observed Biological Interactions (e.g., Antioxidant, Cytotoxic Activities in Model Systems)
While direct studies on this compound are lacking, the biological activities of extracts from plants known to contain this compound, such as Paederia scandens, have been investigated. These studies provide some context, although the observed effects cannot be attributed solely to this single compound.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
No specific data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activities of isolated this compound are available. However, extracts of Paederia scandens, which contains various iridoid glucosides, have demonstrated antioxidant properties. researchgate.net It is important to note that these activities are the result of a complex mixture of phytochemicals and cannot be directly ascribed to this compound alone.
In Vitro Cytotoxicity Against Cancer Cell Lines (without human clinical data)
There is no specific information in the scientific literature regarding the in vitro cytotoxicity of this compound against any cancer cell lines. While some studies have explored the anti-tumor activities of Paederia scandens extracts, the specific contribution of this compound to these effects has not been elucidated. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Effects
Due to the limited biological data available for this compound, no specific structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies typically require a series of related compounds with varying biological activities to determine the influence of different structural features. As such, the relationships between the cinnamoyl moiety, the mussaenosidic acid core, and any potential biological effects remain to be explored.
Derivatives, Analogs, and Synthetic Approaches
Naturally Occurring Analogs and Related Iridoid Glucosides
8-O-Cinnamoylmussaenosidic Acid belongs to the iridoid glycoside family, a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. These compounds are widespread in the plant kingdom and often exist as glycosides, most commonly with glucose.
The core structure of Mussaenosidic acid can be modified in nature through various substitutions, primarily acylation. While the specific compound of focus is the 8-O-cinnamoyl derivative, research has identified several other acylated forms of mussaenosidic acid and related iridoids.
The nomenclature for the position of acylation on the glucose moiety can vary. For instance, a compound identified as 2'-O-cinnamoyl-mussaenosidic acid has been isolated from the leaves of Avicennia germinans. fao.org The structure of Mussaenosidic acid is formally described as [1S-(1alpha,4aalpha,7alpha,7aalpha)]-1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid. nih.gov The numbering of the glucose unit typically starts from the anomeric carbon as 1'. Therefore, the "2'-O-" designation refers to the acylation at the hydroxyl group of the second carbon of the glucose molecule. Depending on the conformation and the numbering system used, this could be equivalent to the "8-O-" position in some contexts, where the numbering continues from the aglycone.
Other naturally occurring analogs with different acyl groups have also been discovered. For example, 2'-O-caffeoyl-mussaenosidic acid was isolated alongside the cinnamoyl derivative from Avicennia germinans. fao.org Furthermore, research on Avicennia marina has led to the isolation of 2'-O-[(2E,4E)-5-phenylpenta-2,4-dienoyl]mussaenosidic acid and 2'-O-(4-methoxycinnamoyl)mussaenosidic acid , as well as the known 2'-O-coumaroylmussaenosidic acid . nih.gov Another related compound, 6′-(p-Hydroxybenzoyl)mussaenosidic acid , has also been identified.
Beyond Mussaenosidic acid, cinnamoyl and other acyl groups are found on various other iridoid glycoside cores. For instance, 10-O-[(E)-cinnamoyl]-geniposidic acid was also found in Avicennia marina. nih.gov This highlights a common theme of structural diversity within this class of natural products, achieved through the esterification of different aromatic acids to the sugar moiety of the iridoid glycoside.
The presence or absence of these acylated derivatives, such as 2'-cinnamoyl mussaenosidic acid, has been utilized in the chemotaxonomy of the Avicennia genus, helping to distinguish between different subspecies.
The structural variations among iridoid glycosides, particularly the presence and nature of acyl substituents, can significantly influence their biological activities. Iridoid glycosides as a class are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
The addition of a cinnamoyl group can modulate these activities. For example, cinnamoyl derivatives of other natural products have shown a range of biological effects. While specific comparative studies on the biological activity of this compound versus Mussaenosidic acid are not extensively detailed in the available literature, we can infer potential differences based on related compounds.
Mussaenosidic acid itself has been reported to exhibit weak antiglycation activity. sigmaaldrich.com The acylated derivatives found in Avicennia marina, including the cinnamoyl analog, were evaluated for their α,α-diphenyl-β-picrylhydrazyl (DPPH) radical-scavenging activity. nih.gov
The table below summarizes some of the known acylated analogs of Mussaenosidic acid and related iridoids.
| Compound Name | Core Iridoid | Acyl Group | Natural Source |
| 2'-O-Cinnamoyl-mussaenosidic acid | Mussaenosidic acid | Cinnamoyl | Avicennia germinans, Avicennia marina fao.orgnih.gov |
| 2'-O-Caffeoyl-mussaenosidic acid | Mussaenosidic acid | Caffeoyl | Avicennia germinans fao.org |
| 2'-O-Coumaroyl-mussaenosidic acid | Mussaenosidic acid | Coumaroyl | Avicennia marina nih.gov |
| 2'-O-(4-Methoxycinnamoyl)-mussaenosidic acid | Mussaenosidic acid | 4-Methoxycinnamoyl | Avicennia marina nih.gov |
| 2'-O-[(2E,4E)-5-Phenylpenta-2,4-dienoyl]mussaenosidic acid | Mussaenosidic acid | (2E,4E)-5-Phenylpenta-2,4-dienoyl | Avicennia marina nih.gov |
| 6′-(p-Hydroxybenzoyl)mussaenosidic acid | Mussaenosidic acid | p-Hydroxybenzoyl | Not specified |
| 10-O-[(E)-Cinnamoyl]-geniposidic acid | Geniposidic acid | (E)-Cinnamoyl | Avicennia marina nih.gov |
Semisynthesis and Chemical Modification Strategies
The targeted modification of naturally occurring iridoid glucosides through semisynthesis is a valuable strategy for producing novel derivatives and for confirming the structures of isolated compounds. The primary method for introducing a cinnamoyl group onto the mussaenosidic acid core would involve esterification.
A general approach to the semisynthesis of this compound would start with the isolation of Mussaenosidic acid from a natural source. The subsequent esterification would target one of the hydroxyl groups on the glucose moiety. Selective acylation of sugar hydroxyls can be challenging due to the similar reactivity of the secondary hydroxyl groups. However, the primary hydroxyl (at the 6' position) is generally more reactive.
To achieve selective acylation at the 2' (or other secondary) position, protecting group strategies are often employed. This would involve protecting the more reactive hydroxyl groups, followed by acylation of the desired hydroxyl with cinnamoyl chloride or a similarly activated cinnamic acid derivative. The final step would be the removal of the protecting groups to yield the target compound.
While specific literature detailing the semisynthesis of this compound is scarce, general methods for the acylation of glycosides are well-established. For instance, the synthesis of acylated methyl 2-acetamido-2-deoxy-α-D-mannopyranosides involved the use of pivaloyl chloride, with the order of reactivity of the hydroxyl groups being 6-OH > 3-OH > 4-OH. researchgate.net Such studies on the relative reactivity of hydroxyl groups are crucial for designing selective acylation strategies.
Total Synthesis Considerations
The total synthesis of a complex natural product like this compound presents significant challenges. It requires the stereocontrolled construction of the iridoid aglycone, the synthesis of the glucose moiety, the formation of the glycosidic bond, and finally, the selective acylation with cinnamic acid.
To date, a total synthesis of Mussaenosidic acid or its cinnamoyl derivatives has not been reported in the literature. However, the total synthesis of other iridoid glucosides, such as geniposide, has been achieved. nih.gov These synthetic routes provide a roadmap for how one might approach the synthesis of Mussaenosidic acid.
A plausible retrosynthetic analysis would involve:
Disconnection of the cinnamoyl group: This would lead back to Mussaenosidic acid.
Disconnection of the glycosidic bond: This would separate the synthesis into two main parts: the iridoid aglycone (mussaenosidone) and a protected glucose derivative.
Synthesis of the iridoid aglycone: This would be the most challenging part, requiring the construction of the bicyclic core with the correct stereochemistry.
Synthesis of the protected glucose derivative: This is a more standard procedure in carbohydrate chemistry.
Glycosylation: The coupling of the aglycone and the sugar is a critical step that needs to be carefully controlled to obtain the desired β-glycoside.
Final deprotection and acylation: The final steps would involve removing any protecting groups and selectively introducing the cinnamoyl ester at the desired position.
The complexity and the number of stereocenters in the Mussaenosidic acid core make its total synthesis a formidable undertaking, likely requiring a lengthy and intricate synthetic sequence.
Ecological and Chemotaxonomic Significance
Role as a Chemotaxonomic Marker in Plant Species
The distribution of secondary metabolites, particularly iridoids, is a powerful tool in the chemotaxonomy of flowering plants. Iridoids are considered significant chemical markers in the Asteridae subclass, with a notable presence in families such as Rubiaceae, Gentianaceae, and Loganiaceae. ijarsct.co.inresearchgate.net The presence and structural type of iridoids can provide valuable evidence for the classification and phylogenetic relationships between different plant taxa. researchgate.net
8-O-Cinnamoylmussaenosidic Acid has been isolated from Neolamarckia cadamba (formerly Anthocephalus chinensis), a member of the Rubiaceae family. neuroquantology.comneuroquantology.com The Rubiaceae family is characterized by the production of a wide array of bioactive compounds, including iridoids, alkaloids, and anthraquinones, which serve as important chemotaxonomic markers. nih.gov The specific occurrence of an acylated iridoid like this compound contributes to the chemical fingerprint of Neolamarckia cadamba and can be used to distinguish it from other species. The presence of such complex iridoids is a characteristic feature of the more evolutionarily advanced subfamilies within Rubiaceae. nih.gov
The acylation of iridoid glycosides, such as the addition of a cinnamoyl group, is a further layer of chemical diversification that can be taxonomically informative. The type of acylating acid can vary between species and even within different populations of the same species, reflecting subtle genetic and biosynthetic differences. Therefore, the presence of the cinnamoyl moiety in this compound is a specific marker that aids in the chemical characterization of the plant species that produce it.
Table 1: Distribution of Key Iridoid Types in Plant Families
| Plant Family | Predominant Iridoid Types | Chemotaxonomic Significance |
| Rubiaceae | Secoiridoids, Carbocyclic Iridoids, Acylated Iridoids | High, used to delineate subfamilies and tribes. nih.gov |
| Gentianaceae | Secoiridoids (e.g., Gentiopicroside, Swertiamarin) | High, characteristic for the family. |
| Loganiaceae | Carbocyclic Iridoids, Secoiridoids | Significant for tribal and generic classification. ijarsct.co.in |
| Plantaginaceae | Aucubin- and Catalpol-type Iridoids | Important for generic and sub-generic classification. researchgate.net |
This table provides a generalized overview. The specific iridoid profile can vary significantly between genera and species within a family.
Potential Ecological Functions within Natural Habitats
Neolamarckia cadamba, the plant source of this compound, is a large, fast-growing evergreen tree native to South and Southeast Asia. ijarsct.co.inneuroquantology.com It typically thrives in moist alluvial sites, often acting as a pioneer species in secondary forests along riverbanks. ijarsct.co.in In such ecosystems, plants are engaged in constant interactions with herbivores, pathogens, and competing plants. Secondary metabolites play a crucial role in mediating these interactions.
The iridoid moiety of this compound is widely recognized for its defensive functions in plants. ijarsct.co.in Iridoids are often characterized by a bitter taste, which can deter feeding by both vertebrate and invertebrate herbivores. ijarsct.co.in The cinnamoyl group, derived from cinnamic acid, also contributes to the compound's ecological role. Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties, which could protect the plant from pathogenic microorganisms. nih.gov
Therefore, it is plausible that this compound functions as a multifunctional defense compound in Neolamarckia cadamba. The combination of a bitter iridoid and an antimicrobial cinnamoyl group may provide broad-spectrum protection against a range of natural enemies. The production of such a compound would be particularly advantageous for a pioneer species like N. cadamba, which needs to establish itself in potentially competitive and hostile environments. The tree's rapid growth and ability to colonize new areas could be supported by a robust chemical defense system. researchgate.net
While direct experimental evidence for the ecological role of this compound is not yet available, the known biological activities of its constituent parts strongly suggest a primary role in chemical defense.
Biosynthetic Interrelationships with Other Plant Secondary Metabolites
The biosynthesis of this compound is a clear example of the intersection of two major secondary metabolic pathways in plants: the iridoid pathway and the phenylpropanoid pathway.
The iridoid backbone, mussaenosidic acid, is synthesized via the terpenoid pathway, specifically the iridoid biosynthetic pathway. nih.govresearchgate.net This pathway begins with geranyl pyrophosphate (GPP), which is a product of the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. A series of enzymatic reactions, including oxidation and cyclization catalyzed by iridoid synthase, leads to the formation of the characteristic cyclopentanopyran ring system of iridoids. nih.govnih.gov
The cinnamoyl moiety is derived from the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then activated to cinnamoyl-CoA, a key intermediate that can be used for the synthesis of a wide variety of phenylpropanoid compounds, including flavonoids, lignins, and cinnamoyl esters. nih.gov
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group at the C-8 position of mussaenosidic acid with cinnamoyl-CoA. This reaction is likely catalyzed by an acyltransferase, an enzyme that facilitates the transfer of an acyl group to a recipient molecule. The co-occurrence of both iridoids and phenylpropanoids is a known characteristic of many plant species, and the formation of acylated iridoids represents a metabolic convergence that can lead to compounds with enhanced or novel biological activities.
Neolamarckia cadamba is known to produce a rich diversity of secondary metabolites, including other iridoids, alkaloids (such as cadambine (B1221886) and isocadambine), flavonoids, and triterpenoids. neuroquantology.combohrium.com The biosynthetic pathways leading to these compounds are interconnected, often sharing common precursors and enzymatic machinery. For instance, the iridoid secologanin, a close biosynthetic relative of mussaenosidic acid, is a precursor for the formation of terpenoid indole (B1671886) alkaloids, another major class of compounds found in Rubiaceae. nih.gov This metabolic network allows the plant to produce a complex chemical arsenal (B13267) from a limited set of primary metabolites.
Future Research Directions
Elucidation of Comprehensive Biosynthetic Pathways
A complete understanding of how 8-O-Cinnamoylmussaenosidic Acid is synthesized in nature is a critical foundation for its potential biotechnological applications. The biosynthetic pathways of complex natural products are intricate, involving numerous enzymatic steps. Future research should focus on identifying the specific genes and characterizing the enzymes responsible for its formation. This involves a multi-faceted approach combining transcriptomics, proteomics, and metabolomics of the source plants.
Genetic manipulation and detailed in vivo and in vitro characterizations will be essential to uncover the mechanisms of its biosynthesis. nih.gov Techniques such as heterologous reconstitution of the biosynthetic pathway in host organisms like Saccharomyces cerevisiae or Aspergillus species could be employed. nih.gov This approach not only helps in understanding the pathway but also allows for the production of biosynthetic intermediates and novel analogs. nih.gov A key area of investigation will be the specific acyltransferase that catalyzes the final step of attaching cinnamic acid to the mussaenosidic acid core. Elucidating this pathway could pave the way for metabolic engineering to enhance the production of this compound.
Identification of Novel Molecular Targets
While preliminary studies have indicated biological activity, the precise molecular targets of this compound remain largely unknown. Identifying these targets is crucial to understanding its mechanism of action and for guiding its potential therapeutic applications. Future research should leverage modern chemical biology and pharmacological techniques to pinpoint its direct binding partners within the cell.
Approaches such as affinity-based protein profiling, where the compound is used as a "bait" to capture its interacting proteins, can be highly effective. Computational methods, including molecular docking and virtual screening, can also predict potential protein targets based on the compound's three-dimensional structure. Subsequent experimental validation through biophysical binding assays (e.g., surface plasmon resonance) and functional assays in cellular models will be necessary to confirm these predictions. Uncovering these molecular interactions will provide a clearer picture of the compound's biological function and may reveal novel therapeutic avenues.
Development of Advanced Analytical Platforms for Metabolomics Studies
To accurately study the role and fate of this compound in biological systems, the development of sophisticated analytical platforms is essential. While standard chromatographic techniques are useful, more advanced methods are needed for comprehensive metabolomics investigations. mdpi.com Future efforts should focus on creating highly sensitive and high-throughput analytical methods.
The use of Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Orbitrap and Quadrupole-Time of Flight (Q-TOF), will be pivotal. mdpi.com These technologies offer the high resolution, mass accuracy, and sensitivity required for complex metabolomic analyses. mdpi.com Developing and optimizing LC-MS methods will enable the precise quantification of this compound and its metabolites in various biological matrices, such as plasma, urine, and tissue extracts. mdpi.comnih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary structural information. mdpi.comuniroma1.it These advanced platforms are indispensable for pharmacokinetic studies, understanding the compound's metabolic transformations, and for the quality control of natural extracts.
| Analytical Technique | Application in this compound Research | Key Advantages |
| LC-MS/MS | Quantification in biological fluids, metabolite identification. | High sensitivity, high throughput, structural information. nih.gov |
| High-Resolution MS (Orbitrap, Q-TOF) | Untargeted metabolomics, accurate mass measurements for formula determination. | High mass accuracy, high resolution, sensitive detection. mdpi.comnih.gov |
| NMR Spectroscopy | Structural elucidation of the parent compound and its metabolites. | Non-destructive, provides detailed structural information. mdpi.comuniroma1.it |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Analysis of charged metabolites and polar compounds. | Ideal for analyzing charged metabolites in biological samples. researchgate.net |
Exploration of New Natural Sources and Related Analogs
The known distribution of this compound in the plant kingdom is currently limited. A systematic investigation into related plant species and genera could uncover new and potentially more abundant natural sources. This bioprospecting is also likely to yield a diverse array of structurally related analogs of mussaenosidic acid.
The isolation and structural elucidation of these new iridoid glycosides would be invaluable. These natural analogs could exhibit different or improved biological activities, providing a rich source for structure-activity relationship (SAR) studies. SAR studies are essential for understanding which parts of the molecule are critical for its biological effects and for designing semi-synthetic derivatives with enhanced potency or selectivity. This exploration would significantly broaden our understanding of the chemical diversity of this class of compounds and could lead to the discovery of molecules with superior therapeutic potential.
Deeper Investigation into Biological Mechanisms in Model Systems
To bridge the gap between in vitro observations and potential therapeutic relevance, it is imperative to conduct in-depth investigations of the biological mechanisms of this compound in relevant model systems. This involves progressing from cell-based assays to more complex systems like three-dimensional organoid cultures and whole-organism animal models.
Q & A
Q. What methodologies are recommended for isolating 8-O-Cinnamoylmussaenosidic Acid from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Techniques like column chromatography with silica gel or Sephadex LH-20 are effective for separating cinnamate derivatives. High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) can further refine purity. Structural confirmation via NMR and mass spectrometry is critical to avoid co-eluting impurities .
Q. How can researchers validate the structural identity of this compound?
A combination of spectroscopic methods is essential:
- NMR : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign cinnamoyl and mussaenosidic acid moieties.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
- IR Spectroscopy : To identify ester (C=O) and hydroxyl (O-H) functional groups. Cross-referencing with literature data for related cinnamates (e.g., 8-O-cinnamoylneoline) ensures accuracy .
Q. What in vitro assays are suitable for preliminary screening of bioactivity in this compound?
Begin with cell-based assays targeting pathways relevant to cinnamate bioactivity, such as anti-inflammatory (NF-κB inhibition) or antioxidant (DPPH/ABTS radical scavenging) models. Dose-response curves (0.1–100 µM) and positive controls (e.g., quercetin for antioxidants) are mandatory. Use triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can experimental design optimize the synthetic yield of this compound derivatives?
Employ Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst concentration, reaction time). Response Surface Methodology (RSM) helps identify optimal conditions. For example, esterification efficiency between cinnamic acid and mussaenosidic acid precursors may depend on protecting group strategies and solvent polarity .
Q. How should researchers address contradictory data in bioactivity studies (e.g., conflicting IC₅₀ values across studies)?
Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Validate assay protocols using reference compounds. Consider variables like compound stability (e.g., hydrolysis in aqueous media) or batch-to-batch variability in natural extracts. Meta-analysis of published data can identify trends or methodological flaws .
Q. What mechanistic approaches elucidate the molecular targets of this compound?
Combine computational and experimental methods:
- Molecular Docking : Screen against protein databases (e.g., COX-2, TNF-α) to predict binding affinity.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins.
- Knockdown/Overexpression Models : CRISPR/Cas9-edited cell lines to validate target involvement .
Q. What strategies ensure stability of this compound in long-term pharmacological studies?
Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-UV or LC-MS. Lyophilization or storage in inert atmospheres (N₂) at -80°C is recommended for labile esters. Include degradation products in toxicity assessments .
Q. How can synergistic effects between this compound and other phytochemicals be systematically studied?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/antagonism. Fixed-ratio mixtures (e.g., 1:1, 1:2) tested in dose-matrix assays provide interaction landscapes. Transcriptomic profiling post-treatment identifies co-regulated pathways .
Q. What analytical validation criteria are critical for quantifying this compound in complex matrices?
Follow ICH guidelines for method validation:
Q. What challenges arise when scaling up isolation of this compound, and how are they mitigated?
Solubility limitations and column overloading are common. Countercurrent chromatography (CCC) or preparative HPLC improves throughput. Solvent recycling and gradient optimization reduce costs. Pilot-scale trials with process analytical technology (PAT) ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
